3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
JABOKTZPXOPAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the reaction of 4,4-dimethylpyrrolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and automated systems can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, physicochemical properties, and applications:
Key Observations:
Ring Size and Substituents :
- The dimethylpyrrolidine in 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile provides a compact, rigid structure compared to the larger piperidine rings in and . This steric hindrance may enhance selectivity in receptor binding .
- Compounds with oxygenated rings (e.g., 4-oxopiperidine in ) exhibit increased polarity, affecting solubility and pharmacokinetics .
Functional Group Diversity :
- Halogen and trifluoromethyl groups ( and ) improve metabolic stability and lipophilicity, critical for drug bioavailability .
- Pyridinyloxy () and pyrimidinyloxy () substituents introduce hydrogen-bonding capabilities, enhancing target affinity .
Synthetic Complexity :
- The synthesis of 3-(4-Oxopiperidin-1-yl)benzonitrile () involves ketone formation, whereas the dimethylpyrrolidine analog may require alkylation or ring-closing strategies.
- ’s compound, with its ethynyl-pyrimidoindole core, likely demands multi-step coupling reactions .
Biological Relevance :
Q & A
Q. Advanced
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes to receptors (e.g., dopamine or serotonin receptors) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time .
- QSAR Models : Utilize datasets from PubChem or ChEMBL to predict ADME/tox profiles .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose novel synthetic routes for analogs .
How can researchers design analogs of this compound to enhance solubility without compromising activity?
Advanced
Strategies include:
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzonitrile group via ester linkages .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that convert to active forms in vivo .
- Co-Crystallization : Use co-solvents like cyclodextrins to enhance bioavailability .
What are the critical considerations for scaling up the synthesis of this compound from milligram to gram scale?
Q. Advanced
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency .
- Safety : Mitigate exothermic risks by scaling reactions in jacketed reactors with temperature control .
- Reagent Stoichiometry : Optimize excess reagent use (e.g., 1.2–1.5 equivalents for limiting reactants) to minimize waste .
- Process Analytical Technology (PAT) : Implement inline IR or UV sensors for real-time quality control .
How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity?
Advanced
The 3D arrangement of the dimethylpyrrolidine ring affects target binding:
- Enantiomeric Purity : Use chiral HPLC or asymmetric catalysis to isolate (R)- or (S)-isomers. For example, (3R,4R)-pyrrolidindiol derivatives show higher receptor affinity .
- Conformational Analysis : NMR NOE experiments or X-ray crystallography reveal preferred ring puckering modes that align with active-site geometries .
- Steric Effects : Bulky substituents (e.g., tert-butyl) on the pyrrolidine nitrogen can block metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
